molecular formula C14H7BrF3NO4 B3037664 3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 525569-72-6

3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No. B3037664
CAS RN: 525569-72-6
M. Wt: 390.11 g/mol
InChI Key: YSWCFDRSCANDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is a chemical compound . It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 1 triple bond, and 11 aromatic bonds .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is complex, with a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 1 triple bond, and 11 aromatic bonds .

Scientific Research Applications

Synthesis and Biological Activity

  • Nematicidal Activity : Compounds derived from substituted benzaldehydes, including structures similar to "3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde," have been synthesized and evaluated for their nematicidal activity against root-knot nematode (Meloidogyne javanica). The study demonstrates the potential use of such compounds in agricultural pest management (Kumari, Singh, & Walia, 2014).

Chemical Modification and Functionalization

  • Functionalization of Pyridines : Research on the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines indicates the versatility of halogenated trifluoromethyl compounds in organic synthesis. Such methodologies could potentially apply to the derivatization of similar compounds like "3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde" for the synthesis of novel organic materials (Cottet et al., 2004).

Advanced Material Synthesis

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of nickel complexes using bromo-substituted compounds highlights the potential of such methodologies for the efficient preparation of metal-organic frameworks and coordination compounds, which could be relevant for materials science and catalysis (Xiao et al., 2011).

Organic Synthesis and Polymerization

  • Copolymerization : Trisubstituted ethylenes, including oxy ring-substituted phenylcyanoacrylates derived from various substituted benzaldehydes, have been prepared and copolymerized with styrene. This research could inform the development of novel polymers with specific physical properties, suggesting potential applications in polymer science for "3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde" (Zeidan A. et al., 2021).

properties

IUPAC Name

3-bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3NO4/c15-10-5-8(7-20)1-3-12(10)23-13-4-2-9(14(16,17)18)6-11(13)19(21)22/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWCFDRSCANDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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